21-Deoxycortisone

説明

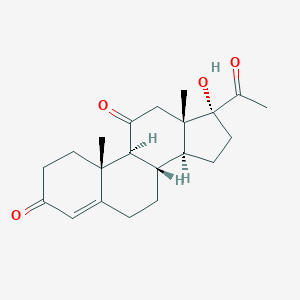

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-16,18,25H,4-9,11H2,1-3H3/t15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKLDDOGISCFCP-JSQCKWNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172167 | |

| Record name | 21-Deoxycortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1882-82-2 | |

| Record name | 21-Deoxycortisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-Deoxycortisone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1882-82-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21-Deoxycortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-α-hydroxypregn-4-ene-3,11,20-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 21-DEOXYCORTISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60A688J7YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of 21 Deoxycortisone

Enzymatic Formation of 21-Deoxycortisone

The biosynthesis of this compound occurs through distinct enzymatic processes, highlighting its position as a key metabolic junction.

One of the primary pathways for the formation of this compound involves the action of Cytochrome P450 17A1 (CYP17A1). This enzyme, which possesses both 17α-hydroxylase and 17,20-lyase activities, is a critical component in the production of glucocorticoids and androgens. wikipedia.org Research has demonstrated that CYP17A1 catalyzes the 17α-hydroxylation of 11-ketoprogesterone (B144819) (11KP4) to produce this compound. nih.govcaymanchem.com This reaction is a key step in a "backdoor" pathway of steroidogenesis. nih.gov

| Substrate | Enzyme | Product |

|---|---|---|

| 11-Ketoprogesterone | Cytochrome P450 17A1 (CYP17A1) | This compound |

Another significant route to this compound formation is through the oxidation of its precursor, 21-Deoxycortisol (B132708). This conversion is mediated by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). caymanchem.com This process is analogous to the conversion of cortisol to cortisone (B1669442). wikipedia.org 21-Deoxycortisol itself is formed from 17α-hydroxyprogesterone through the action of 11β-hydroxylase (CYP11B1). researchgate.netwikipedia.org

Interconversion Dynamics of this compound with Related Steroids

This compound is not a terminal metabolite but rather exists in a dynamic equilibrium with other steroids, undergoing reversible and forward conversions that are crucial for maintaining steroid balance.

The relationship between this compound and 21-Deoxycortisol is a reversible one, orchestrated by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system. wikipedia.org While 11β-HSD2 primarily catalyzes the oxidation of 21-Deoxycortisol to this compound, the reverse reaction, the reduction of this compound back to 21-Deoxycortisol, can also occur, likely mediated by 11β-HSD type 1. This interconversion mirrors the cortisol-cortisone shuttle.

This compound can be further metabolized to cortisone through the action of the enzyme 21-hydroxylase, which is encoded by the CYP21A2 gene. wikipedia.org This enzymatic step involves the addition of a hydroxyl group at the C21 position. In vivo studies have demonstrated the production of cortisone from the infusion of this compound. capes.gov.br

| Substrate | Enzyme | Product | Reaction Type |

|---|---|---|---|

| 21-Deoxycortisol | 11β-Hydroxysteroid Dehydrogenase Type 2 | This compound | Reversible Oxidation |

| This compound | 21-Hydroxylase (CYP21A2) | Cortisone | 21-hydroxylation |

Downstream Metabolites and Further Biotransformations of this compound

Beyond its immediate interconversions, this compound can undergo further biotransformations, leading to the formation of other steroid metabolites. For instance, its 3α,5α-reduced metabolite, 5α-pregnan-3α,17α-diol-11,20-dione (11K-Pdiol), can be acted upon by CYP17A1. nih.gov This enzyme's lyase activity then catalyzes the conversion to C11-oxy C19 steroids, such as 11-ketoandrosterone. nih.gov This highlights the role of this compound as a precursor in alternative steroidogenic pathways.

Classical 3α,5β-Reduction Pathways of this compound Metabolites

The metabolism of this compound, a C21 steroid, follows the established pathways for the catabolism of other steroid hormones, primarily involving reductive processes that inactivate the molecule and prepare it for excretion. A key step in this process is the reduction of the A-ring of the steroid nucleus. This process is catalyzed by a group of enzymes known as 5-reductases, which exist in two isoforms: 5α-reductase and 5β-reductase wikipedia.orgnih.gov.

Specifically, the 3α,5β-reduction pathway involves the initial action of 5β-reductase (aldo-keto reductase 1D1 or AKR1D1) nih.govnih.gov. This enzyme reduces the double bond between carbons 4 and 5, resulting in a 5β-dihydrosteroid. Following this, the 3-keto group is reduced by 3α-hydroxysteroid dehydrogenases (3α-HSDs) to a 3α-hydroxyl group nih.gov. This sequence of reactions results in the formation of 3α,5β-tetrahydro metabolites.

While direct studies detailing the specific 3α,5β-reduced metabolites of this compound are not extensively documented, the metabolism of structurally similar 11-oxygenated androgens provides a clear model. For instance, 11-ketotestosterone is metabolized via 5β-reduction by AKR1D1 to 11-keto-5β-dihydrotestosterone, which is then further reduced to 11-ketoetiocholanolone nih.gov. Based on this, it can be inferred that this compound is metabolized to 3α,5β-tetrahydro-21-deoxycortisone.

The primary enzymes involved in these classical reduction pathways are detailed in the table below.

| Enzyme Family | Specific Enzyme | Function |

| 5-Reductases | 5β-Reductase (AKR1D1) | Reduction of the C4-C5 double bond to form a 5β-dihydro intermediate. |

| Hydroxysteroid Dehydrogenases (HSDs) | 3α-Hydroxysteroid Dehydrogenase | Reduction of the 3-keto group to a 3α-hydroxyl group. |

Subsequent Hydroxylation (e.g., C6) and Oxidation Reactions of this compound Metabolites

Following the initial reduction reactions, the metabolites of this compound can undergo further modifications, including hydroxylation and oxidation, which further increase their water solubility for urinary excretion.

Hydroxylation: Hydroxylation at various positions on the steroid nucleus is a common metabolic step. While specific C6-hydroxylation of this compound metabolites is not prominently detailed in the available literature, it is a known pathway for other steroids. For example, 6β-hydroxylation is a significant metabolic route for cortisol and androgens, primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4 nih.gov. It is plausible that metabolites of this compound could also be substrates for such hydroxylation reactions.

Oxidation: Further oxidation reactions can also occur. The 11-keto group of this compound can be reversibly reduced to an 11β-hydroxyl group by 11β-hydroxysteroid dehydrogenase (11β-HSD), forming 21-deoxycortisol nih.gov. Conversely, the 11β-hydroxyl group of 21-deoxycortisol can be oxidized back to the 11-keto form by the same enzyme nih.gov.

Additionally, the C20-keto group of pregnane metabolites can be reduced to a 20-hydroxyl group. The resulting hydroxyl groups, along with those introduced by hydroxylation, can be further oxidized.

The table below summarizes the potential subsequent metabolic reactions.

| Reaction Type | Enzyme Family | Potential Effect on this compound Metabolites |

| Hydroxylation | Cytochrome P450 (e.g., CYP3A4) | Introduction of hydroxyl groups (e.g., at C6) to increase polarity. |

| Oxidation/Reduction | 11β-Hydroxysteroid Dehydrogenase (11β-HSD) | Interconversion between the 11-keto (this compound) and 11β-hydroxy (21-deoxycortisol) forms. |

Positional Role of this compound within the Adrenal Steroidogenesis Network

This compound is a steroid hormone produced in the adrenal cortex colostate.edu. Its position within the complex network of adrenal steroidogenesis is primarily as a byproduct of the main cortisol synthesis pathway, particularly when there are enzymatic deficiencies.

The biosynthesis of cortisol from cholesterol involves a series of enzymatic steps. A key precursor is 17α-hydroxyprogesterone (17-OHP). In the normal glucocorticoid pathway, 17-OHP is converted to 11-deoxycortisol by the enzyme 21-hydroxylase (CYP21A2) wikipedia.org. 11-deoxycortisol is then converted to cortisol by 11β-hydroxylase (CYP11B1) wikipedia.org.

However, 17-OHP can also be acted upon by 11β-hydroxylase (CYP11B1), leading to the formation of 21-deoxycortisol. Subsequently, 21-deoxycortisol can be reversibly oxidized to this compound by 11β-hydroxysteroid dehydrogenase type 2 nih.gov.

The significance of this alternative pathway becomes pronounced in conditions such as 21-hydroxylase deficiency, the most common cause of congenital adrenal hyperplasia (CAH) nih.gov. In this genetic disorder, the deficiency of the 21-hydroxylase enzyme leads to a blockage in the conversion of 17-OHP to 11-deoxycortisol nih.gov. This results in the accumulation of 17-OHP, which is then shunted towards the pathway leading to the formation of 21-deoxycortisol and subsequently this compound nih.gov. Therefore, elevated levels of 21-deoxycortisol and its metabolites, including this compound, serve as important diagnostic markers for 21-hydroxylase deficiency endocrine-abstracts.orgnih.govsas-centre.org.

The following table outlines the key compounds and enzymes in the adrenal steroidogenesis network related to this compound.

| Compound | Precursor(s) | Enzyme(s) | Product(s) |

| 17α-Hydroxyprogesterone (17-OHP) | Progesterone (B1679170), 17α-Hydroxypregnenolone | 3β-HSD, 17α-hydroxylase | 11-Deoxycortisol, 21-Deoxycortisol , Androstenedione |

| 21-Deoxycortisol | 17α-Hydroxyprogesterone | 11β-Hydroxylase (CYP11B1) | This compound , Cortisol (via 21-hydroxylase) |

| This compound | 21-Deoxycortisol | 11β-Hydroxysteroid Dehydrogenase (11β-HSD) | 21-Deoxycortisol |

| 11-Deoxycortisol | 17α-Hydroxyprogesterone | 21-Hydroxylase (CYP21A2) | Cortisol |

| Cortisol | 11-Deoxycortisol | 11β-Hydroxylase (CYP11B1) | Cortisone |

Enzymological and Molecular Studies of 21 Deoxycortisone Interactions

Characterization of Enzymes Involved in 21-Deoxycortisone Synthesis and Metabolism

The formation and interconversion of this compound are primarily catalyzed by members of the cytochrome P450 superfamily and the hydroxysteroid dehydrogenase family. Detailed characterization of these enzymes has provided significant insights into their specific roles.

Kinetic Parameters and Substrate Specificity of CYP17A1 in this compound Production

Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in steroidogenesis, exhibiting both 17α-hydroxylase and 17,20-lyase activities. genecards.orgnih.gov Its 17α-hydroxylase activity is essential for the production of glucocorticoids like cortisol. nih.govnih.gov In the context of this compound, CYP17A1 catalyzes the 17α-hydroxylation of 11-ketoprogesterone (B144819) (11KP4) to form this compound. medchemexpress.comresearchgate.net

Studies have determined the kinetic parameters of CYP17A1 for its primary substrates, pregnenolone (B344588) and progesterone (B1679170). For pregnenolone 17α-hydroxylation, the Michaelis constant (Km) is reported to be as low as 0.93 µM, indicating a high affinity. genecards.org In contrast, the Km for progesterone 17α-hydroxylation is significantly higher, around 10.5 µM, suggesting a lower affinity for this substrate. genecards.orgnih.gov The catalytic efficiency (kcat/Km) is notably higher for pregnenolone compared to progesterone. nih.gov While specific kinetic data for the conversion of 11-ketoprogesterone to this compound is less detailed in the literature, the enzyme's established role in 17α-hydroxylation points to its direct involvement in this conversion. researchgate.net

| Substrate | Activity | Km (µM) | Vmax (pmol/min/µg) | Reference |

|---|---|---|---|---|

| Pregnenolone | 17α-hydroxylase | 0.93 - 1.19 | - | genecards.org |

| Progesterone | 17α-hydroxylase | 5.87 - 10.5 | - | genecards.org |

| 17α-hydroxypregnenolone | 17,20-lyase | 1.2 | - | genecards.org |

| Progesterone | 17α-hydroxylase | 0.55 ± 0.21 | 1.19 ± 0.12 | oup.com |

| 17α-hydroxypregnenolone | 17,20-lyase | 0.56 ± 0.11 | 0.49 ± 0.03 | oup.com |

Functional Analysis of 11β-Hydroxysteroid Dehydrogenases (11β-HSDs) in this compound Interconversion

Two main isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD) catalyze the interconversion of active and inactive corticosteroids. medchemexpress.comkarger.com 11β-HSD type 1 (11β-HSD1) primarily acts as a reductase, converting cortisone (B1669442) to the active cortisol. medchemexpress.comkarger.com Conversely, 11β-HSD type 2 (11β-HSD2) is a high-affinity dehydrogenase that inactivates cortisol to cortisone. medchemexpress.comresearchgate.net

In the context of this compound, these enzymes play a role in its interconversion with 21-deoxycortisol (B132708). wikipedia.org this compound is reversibly formed from 21-deoxycortisol by 11β-HSD, in a reaction analogous to the cortisone-cortisol conversion. wikipedia.org 11β-HSD1 can regenerate active glucocorticoids, while 11β-HSD2 inactivates them. medchemexpress.comtaylorandfrancis.com This balance is crucial in modulating the local concentration and activity of glucocorticoids.

Investigation of 21-Hydroxylase (CYP21A2) Activity Towards this compound

The enzyme 21-hydroxylase, encoded by the CYP21A2 gene, is a cornerstone of corticosteroid synthesis, responsible for hydroxylating 17-hydroxyprogesterone to 11-deoxycortisol and progesterone to deoxycorticosterone. nih.govendocrine-abstracts.org this compound can be converted to cortisone through the action of 21-hydroxylase. wikipedia.org

In conditions of 21-hydroxylase deficiency, the metabolic pathway is disrupted. The block in the conversion of 17-hydroxyprogesterone to 11-deoxycortisol leads to an accumulation of 17-hydroxyprogesterone. testcatalog.org This excess substrate can then be alternatively metabolized. The enzyme CYP11B1 can hydroxylate the abundant 17-hydroxyprogesterone to produce 21-deoxycortisol, which subsequently accumulates because its conversion to cortisol is prevented by the deficient CYP21A2 activity. testcatalog.org

Gene Expression and Regulation of Steroidogenic Enzymes Affecting this compound Levels

The levels of this compound are not only determined by enzyme kinetics but also by the expression and regulation of the genes encoding these steroidogenic enzymes.

Transcriptional and Post-Translational Control Mechanisms of Associated Enzymes

The expression of steroidogenic enzymes is a tightly controlled process involving both transcriptional and post-translational modifications. oncohemakey.comnih.gov Transcription factors such as Steroidogenic Factor 1 (SF-1) play a pivotal role in regulating the transcription of genes like CYP17A1. oncohemakey.com

Post-translational modifications, particularly phosphorylation, are crucial for modulating the activity of these enzymes. oncohemakey.commdpi.com For instance, the activity of human CYP17A1 is regulated by phosphorylation of its serine and threonine residues by Protein Kinase A (PKA). mdpi.com Similarly, other key enzymes in steroidogenesis are subject to regulation by phosphorylation and dephosphorylation, which can switch their activity on or off. oncohemakey.com MicroRNAs (miRNAs) also contribute to the post-transcriptional regulation of steroidogenesis by repressing protein synthesis. oncohemakey.com

Impact of Genetic Variants (e.g., CYP21A2 mutations) on this compound Metabolic Flux

Mutations in the genes encoding steroidogenic enzymes can have a profound impact on the metabolic flux and lead to significant alterations in steroid profiles. Mutations in the CYP21A2 gene are the most common cause of congenital adrenal hyperplasia (CAH). nih.govtermedia.pl

These mutations can range from complete loss-of-function to milder missense mutations that result in partial enzyme deficiency. nih.gov The severity of the clinical phenotype in CAH often correlates with the residual activity of the 21-hydroxylase enzyme. nih.govtermedia.pl In cases of severe CYP21A2 mutations, where enzyme activity is less than 1-2%, the block in the cortisol synthesis pathway leads to a significant accumulation of precursors like 17-hydroxyprogesterone and, consequently, elevated levels of 21-deoxycortisol and this compound. testcatalog.orgnih.govtermedia.pl Even heterozygous carriers of CYP21A2 mutations can exhibit altered steroid metabolism, potentially due to a dominant-negative effect of the mutant allele on the wild-type enzyme. researchgate.netoup.com

| Mutation | Residual 21-Hydroxylase Activity (% of Wild-Type) | Associated CAH Form | Reference |

|---|---|---|---|

| Severe (e.g., large deletions) | < 1% | Salt-wasting | nih.gov |

| Intermediate | 2-10% | Simple virilizing | nih.gov |

| Mild (e.g., P453S) | 30-50% | Nonclassical | nih.govoup.com |

| K121Q | 14.0 ± 5% (for 17-OHP) | Nonclassical | oup.com |

| L308V | 11-30% (for 17-OHP) | - | endocrine-abstracts.org |

| R401G | 40-43% (for 17-OHP) | - | endocrine-abstracts.org |

| R436C | 12-26% (for 17-OHP) | - | endocrine-abstracts.org |

Physiological and Pathophysiological Roles of 21 Deoxycortisone

Role of 21-Deoxycortisone as a Corticosteroid Intermediate

This compound, also known as 17-alpha-hydroxypregn-4-ene-3,11,20-trione, is a naturally occurring endogenous steroid that functions as a minor intermediate in the metabolic pathway of corticosteroid synthesis. ontosight.aiwikipedia.org While not a primary component of the main glucocorticoid pathway, it plays a role in the complex series of enzymatic reactions that originate from cholesterol to produce essential steroid hormones in the adrenal cortex. ontosight.aitestcatalog.org

In the typical pathway for cortisol production, 17-hydroxyprogesterone is converted to 11-deoxycortisol through the action of the enzyme 21-hydroxylase (CYP21A2). testcatalog.org However, a smaller fraction of 17-hydroxyprogesterone can be acted upon by the enzyme 11β-hydroxylase (CYP11B1), leading to the formation of 21-deoxycortisol (B132708). testcatalog.orgwikipedia.org Subsequently, 21-deoxycortisol can be converted to cortisol by the 21-hydroxylase enzyme. ontosight.aitestcatalog.org Furthermore, this compound is reversibly formed from 21-deoxycortisol by the enzyme 11β-hydroxysteroid dehydrogenase, in a similar way that cortisone (B1669442) is formed from cortisol. wikipedia.org this compound can then be transformed into cortisone by the action of 21-hydroxylase. wikipedia.org

Pathophysiological Accumulation of this compound

Elevated this compound Levels in 21-Hydroxylase Deficiency (CYP21A2 Deficiency)

A deficiency in the enzyme 21-hydroxylase (CYP21A2) is the most common cause of congenital adrenal hyperplasia (CAH), accounting for approximately 90-95% of cases. hmdb.canih.gov This genetic disorder disrupts the normal synthesis of cortisol and, in severe cases, aldosterone. msdmanuals.com The blockage in the steroidogenic pathway leads to the accumulation of precursor steroids, most notably 17-hydroxyprogesterone (17OHP). hmdb.camsdmanuals.com

With the primary pathway for cortisol synthesis impeded, the excess 17OHP is shunted towards an alternative, usually minor, pathway. mdpi.com The enzyme 11β-hydroxylase (CYP11B1), which remains active, metabolizes the abundant 17OHP, resulting in a significant increase in the production and accumulation of 21-deoxycortisol. testcatalog.orgwikipedia.org Consequently, serum levels of 21-deoxycortisol are markedly elevated in individuals with 21-hydroxylase deficiency. hmdb.caeurofins-biomnis.com In untreated patients, these levels can be 30 to 40 times higher than the upper limit of the normal reference range. testcatalog.org This makes 21-deoxycortisol a highly specific and sensitive biomarker for diagnosing 21-hydroxylase deficiency. synnovis.co.ukoup.com

Analytical Methodologies for 21 Deoxycortisone Research

Development and Validation of Advanced Chromatographic-Mass Spectrometric Techniques

Mass spectrometry-based methods, particularly when coupled with chromatographic separation, have become the gold standard for steroid analysis, offering superior sensitivity and specificity compared to traditional immunoassays. lcms.czjst.go.jp These multiplexed assays allow for the simultaneous analysis of multiple steroids from a single sample, providing a comprehensive view of the steroid metabolome. jst.go.jp

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantitative analysis of 21-deoxycortisone in various biological matrices, including serum, plasma, and dried blood spots. researchgate.netsynnovis.co.uk This technique offers high sensitivity and the ability to distinguish this compound from other structurally related steroids, which is a significant limitation of immunoassays. oup.com The multi-analyte capability of LC-MS/MS allows for the simultaneous measurement of this compound along with other key steroids like 17-hydroxyprogesterone (17-OHP), cortisol, and androstenedione, making it invaluable for newborn screening and the diagnosis of 21-hydroxylase deficiency. researchgate.netclinlabint.com

The development of a validated LC-MS/MS method typically involves several key steps:

Sample Preparation: Steroids are extracted from the biological matrix. Common methods include protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE). synnovis.co.ukthermofisher.com For dried blood spots, extraction is often performed using a methanolic solution containing isotopically labeled internal standards. mdpi.com

Chromatographic Separation: The extracted steroids are separated using ultra-high performance liquid chromatography (UHPLC) or high-performance liquid chromatography (HPLC). The choice of column and mobile phase is critical for resolving isomers. thermofisher.comnih.gov

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. synnovis.co.uk

Various LC-MS/MS methods have been developed and validated for 21-deoxycortisol (B132708) quantification. For instance, one method uses a Waters Acquity UPLC system with an HSS T3 column and a water/methanol (B129727)/ammonium (B1175870) acetate (B1210297)/formic acid gradient for separation. clinlabint.com Another approach employs an Accucore RP-MS column with a gradient of acetonitrile (B52724) and methanol to resolve a panel of 13 steroids, including 21-deoxycortisol. synnovis.co.uk The lower limits of quantification for 21-deoxycortisol in these assays are typically in the sub-nanomolar or low picogram per milliliter range, demonstrating excellent sensitivity. oup.comclinlabint.com

| Parameter | Method 1 Details | Method 2 Details | Method 3 Details |

|---|---|---|---|

| Instrumentation | Thermo Scientific TLX-II Transcend LC system and TSQ Vantage triple quadrupole MS synnovis.co.uk | Waters Acquity UPLC I class system and Waters Xevo TQ-S micro MS nih.gov | Thermo Scientific TSQ Quantiva triple quadrupole MS thermofisher.com |

| Sample Type | Serum (250 µL) synnovis.co.uk | Dried Blood Spot (3.2 mm) nih.gov | Human Plasma thermofisher.com |

| Sample Preparation | Protein precipitation with acetonitrile, followed by liquid-liquid extraction with ethyl acetate synnovis.co.uk | Elution in a methanolic solution with internal standards nih.gov | Protein precipitation with zinc sulfate, followed by solid-phase extraction (SPE) thermofisher.com |

| Chromatography Column | Accucore RP-MS (100 mm x 2.1 mm, 2.6 µm) synnovis.co.uk | Waters CSH C18 (2.1 mm × 50 mm, 1.7 µm) nih.gov | Thermo Scientific Accucore Biphenyl (B1667301) (100 x 2.1 mm, 2.6 µm) thermofisher.com |

| Mobile Phase | A: Water, B: Methanol (Gradient elution) synnovis.co.uk | A: 0.1% formic acid in 2% methanol, B: 0.1% formic acid in methanol (Gradient elution) nih.gov | A: 0.2 mM ammonium fluoride (B91410) in water, B: 0.2 mM ammonium fluoride in methanol (Gradient elution) thermofisher.com |

| 21-Deoxycortisol MRM Transition (m/z) | 347.1 > 105.1 synnovis.co.uk | Not specified | Not specified |

| Lower Limit of Quantification (LLOQ) | 0.36 nmol/L synnovis.co.uk | Not specified | 50 pg/mL thermofisher.com |

Gas chromatography-mass spectrometry (GC-MS), particularly GC-MS/MS, serves as a powerful technique for the comprehensive profiling of steroid metabolites in biological fluids like urine and plasma. nih.govmdpi.com Before the widespread adoption of LC-MS/MS, GC-MS was the definitive method for the biochemical diagnosis of CAH, capable of distinguishing between different forms of the disorder by analyzing urinary steroid metabolites. nih.gov

For GC-MS analysis, steroids, which are not inherently volatile, must first undergo a chemical derivatization step. This typically involves converting them into methyloxime-trimethylsilyl (MO-TMS) ether derivatives. nih.gov This process increases their volatility and thermal stability, making them suitable for gas chromatography.

GC-MS and GC-MS/MS have been instrumental in characterizing the wide range of 17-hydroxyprogesterone and 21-deoxycortisol metabolites found in the urine of neonates with 21-hydroxylase deficiency. nih.gov These studies have identified major metabolic pathways, including hydroxylations and the formation of oxo-groups, providing deep insights into neonatal steroid metabolism in this condition. nih.gov A study utilizing GC-MS/MS combined with microwave-assisted derivatization successfully profiled 20 endogenous steroids, including 21-deoxycortisol, in human plasma to investigate potential biomarkers for gastric disorders. mdpi.com

| Parameter | Method Details |

|---|---|

| Application | Urinary steroid metabolite profiling in neonates with 21-hydroxylase deficiency nih.gov |

| Instrumentation | Gas chromatographs coupled to quadrupole and ion-trap mass spectrometers nih.gov |

| Sample Preparation | Extraction, enzymatic conjugate hydrolysis, and derivatization to methyloxime-trimethylsilyl (MO-TMS) ethers nih.gov |

| Key Findings | Characterized a large range of metabolites of 17-hydroxyprogesterone and 21-deoxycortisol. Identified major oxygenation sites and metabolic pathways. nih.gov |

| Application | Endogenous steroid profiling in human plasma for gastric disorder research mdpi.com |

| Instrumentation | GC-MS/MS with dynamic Multiple Reaction Monitoring (dMRM) mdpi.com |

| Sample Preparation | Solid-phase extraction (SPE) followed by microwave-assisted derivatization mdpi.com |

| Key Findings | Developed a sensitive method for profiling 20 steroids, including 21-deoxycortisol, with quantification limits below 1.125 ng/mL. mdpi.com |

Methodological Challenges in this compound Analysis, Including Isomeric Steroid Separation

A significant analytical challenge in the measurement of this compound is the presence of structural isomers—compounds that have the same molecular weight and elemental composition but different structural arrangements. mdpi.comnih.gov The primary isomers of concern for this compound (molar mass 346.467 g/mol ) are 11-deoxycortisol and corticosterone. thermofisher.comthermofisher.com Since mass spectrometry alone cannot differentiate between these isobaric compounds, their chromatographic separation prior to detection is absolutely essential for accurate quantification. nih.gov

Failure to chromatographically separate these isomers can lead to significant analytical errors, as their co-elution would result in an overestimation of the this compound concentration. mdpi.com This issue is particularly critical in the diagnosis of CAH, where distinguishing the elevated 21-deoxycortisol from other steroids is paramount. nih.gov Research has highlighted that a considerable number of laboratories using LC-MS/MS may not have adequately checked for interferences from these clinically relevant isomers. mdpi.com

To address this challenge, significant research has focused on optimizing chromatographic conditions. The choice of the stationary phase of the HPLC column is a key factor. While C18 columns are widely used, alternative chemistries like biphenyl-bonded phases have shown superior performance in resolving steroid isomers. thermofisher.comthermofisher.com Biphenyl columns offer unique selectivity for aromatic and moderately polar analytes, which enhances the resolution between 21-deoxycortisol, 11-deoxycortisol, and corticosterone, especially when using methanol in the mobile phase. thermofisher.com For example, one study demonstrated a dramatic improvement in the resolution between 21-deoxycortisol and 11-deoxycortisol from 1.9 on a C18 column to 7.93 on a biphenyl column. thermofisher.comthermofisher.com

| Isomeric Steroids | Molar Mass (g/mol) | Chromatographic Column | Resolution Factor | Reference |

|---|---|---|---|---|

| 21-Deoxycortisol vs. 11-Deoxycortisol | 346.467 | C18 | 1.9 | thermofisher.com, thermofisher.com |

| Biphenyl | 7.93 | thermofisher.com, thermofisher.com |

21 Deoxycortisone As a Biomarker in Clinical and Translational Research

Monitoring of Disease Progression and Therapeutic Interventions via 21-Deoxycortisone Levels in CAH Management

Effective management of CAH requires lifelong glucocorticoid replacement therapy to correct cortisol deficiency and suppress the overproduction of adrenal androgens. jcrpe.org The goal of treatment is to maintain hormonal balance, ensuring normal growth and development while avoiding the complications of both undertreatment (e.g., virilization, rapid growth) and overtreatment. caresfoundation.org

Monitoring the effectiveness of therapy is crucial and is traditionally done by measuring serum levels of 17OHP, androstenedione, and testosterone. testcatalog.orgcaresfoundation.org However, this compound is also a valuable, and in some cases superior, biomarker for guiding therapeutic decisions. testcatalog.orgjcrpe.org Since this compound is a direct product of the excess 17OHP that accumulates in poorly controlled 21OHD, its levels reflect the degree of adrenal suppression achieved by treatment.

Future Directions and Emerging Research Areas for 21 Deoxycortisone

Elucidation of Uncharacterized Metabolic Pathways Involving 21-Deoxycortisone

While the primary pathway for this compound formation via 11β-hydroxylation of 17α-hydroxyprogesterone (17-OHP) is well-established, especially in the context of 21-hydroxylase deficiency (21OHD), emerging research suggests the existence of alternative or less-characterized metabolic routes. wikipedia.orghmdb.ca One such area of investigation is the "backdoor pathway" of androgen synthesis. In vitro studies have indicated that 11-hydroxylated corticosteroids, including this compound, can be converted by backdoor pathway enzymes to produce potent androgens like 11-ketodihydrotestosterone (B1662675) (11KDHT). frontiersin.org This suggests a potential, previously underappreciated role for this compound in androgen production, particularly in conditions where upstream precursors accumulate, such as congenital adrenal hyperplasia (CAH). frontiersin.org

Further research is needed to fully delineate these alternative pathways and their physiological significance. This includes identifying the specific enzymes involved and their efficiency in converting this compound. For instance, this compound can be formed from 11-keto progesterone (B1679170) by the cytochrome P450 isoform CYP17A1 and can also be produced through the oxidation of 21-deoxycortisol (B132708) by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). caymanchem.com Additionally, it is known that this compound can be transformed into cortisone (B1669442) by 21-hydroxylase. wikipedia.org Parallels have also been drawn between the metabolism of this compound and cortisone, with the major metabolic route being classical 3α,5β-reduction, followed by hydroxylation, predominantly at the C6 position. researchgate.net The oxidation of this 6-hydroxyl group is also common. researchgate.net The potential for these further oxygenated metabolites of this compound to serve as more reliable markers for 21OHD in early neonatal life is an active area of investigation. researchgate.net

Investigation of this compound's Role in Undescribed Adrenal Conditions

The primary clinical utility of this compound is as a highly specific biomarker for 21-hydroxylase deficiency (21OHD), the most common form of congenital adrenal hyperplasia (CAH). wikipedia.orgkarger.com Its specificity arises from its strictly adrenal origin, unlike 17-OHP which has both adrenal and gonadal sources. eurofins-biomnis.com This makes this compound particularly valuable in newborn screening to differentiate 21OHD from other conditions that can cause elevated 17-OHP levels, such as prematurity or other forms of CAH like 11-hydroxylase deficiency. researchgate.netkarger.com

However, the role of this compound may extend beyond 21OHD. Research is beginning to explore its potential involvement in other adrenal conditions. For example, studies have investigated its levels in the context of polycystic ovary syndrome (PCOS) to exclude non-classic congenital adrenal hyperplasia (NCCAH). oup.com One study established that the prevalence of NCCAH based on serum 21-deoxycortisol concentrations appears to be significantly higher than previously estimated based on 17-OHP levels. endocrine-abstracts.org

Recent studies have also noted altered levels of 21-deoxycortisol in the context of acute COVID-19, where it was found to be downregulated in patients who did not survive. nih.gov This suggests a potential link between this compound metabolism and the systemic inflammatory response, warranting further investigation. The glucocorticoid activity of 21-deoxycortisol, which can transactivate the glucocorticoid receptor with significant potency compared to cortisol, may also play a role in the pathophysiology of adrenal insufficiency, potentially explaining why some patients with classic CAH survive without glucocorticoid treatment. nih.govoup.commedrxiv.org

Future research should focus on profiling this compound and its metabolites in a broader range of adrenal disorders and other conditions affecting steroidogenesis to uncover new diagnostic and pathophysiological roles.

Integration of this compound Data in Systems Biology and Multi-Omics Approaches to Steroid Research

The future of steroid research lies in a more integrated, systems-level understanding of steroidogenesis and its regulation. This involves moving beyond the measurement of single analytes to a more comprehensive "multi-omics" approach, combining data from genomics, proteomics, and metabolomics. thieme-connect.com Integrating this compound data into these models is essential for building a complete picture of the steroid network.

By combining steroid profiling data, including this compound levels, with genetic information (e.g., CYP21A2 genotyping), researchers can better understand genotype-phenotype correlations in conditions like CAH. jcrpe.org This can help predict disease severity and tailor treatment strategies.

Furthermore, metabolomic approaches, which analyze the complete set of small-molecule metabolites in a biological sample, can reveal novel interactions and pathways involving this compound. Unbiased systems biology approaches can help in clustering and describing different "metabotypes," potentially reclassifying previously uncharacterized conditions or improving the metabolic monitoring of 21OHD. researchgate.net A multi-omics approach has already been used to explore immune responses and molecular mechanisms in various diseases, and applying this to steroid-related disorders holds significant promise. nih.govthieme-connect.com

The integration of this compound data into these larger datasets will be critical for:

Identifying novel biomarkers for adrenal disorders.

Understanding the complex interplay between different steroid pathways.

Developing personalized medicine approaches for patients with steroid-related diseases.

Q & A

Q. What is the clinical significance of 21-Deoxycortisone in diagnosing congenital adrenal hyperplasia (CAH)?

Methodological Answer: this compound (21DE) is a biomarker used alongside 17-hydroxyprogesterone (17OHP) and 21-deoxycortisol (21DF) to confirm CAH caused by 21-hydroxylase deficiency. Serum 21DE levels are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high specificity. In neonates with CAH, 21DE levels range from 8.58–23.20 ng/mL, with a mean 21DE:21DF ratio of 4.99, distinguishing it from non-CAH cases where 21DE is near the limit of detection (0.01 ng/mL) .

Q. What laboratory protocols are recommended for handling and storing this compound?

Methodological Answer: this compound should be stored at -20°C in airtight containers to prevent degradation. For experimental use, prepare stock solutions in inert gas-purged solvents like DMSO or dimethylformamide (1 mg/mL solubility). Stability is maintained for ≥4 years under recommended conditions. Avoid repeated freeze-thaw cycles to preserve compound integrity .

Q. How is this compound synthesized in steroidogenic pathways?

Methodological Answer: this compound is generated via two pathways: (1) CYP17A1-mediated oxidation of 11-ketoprogesterone or (2) 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2)-catalyzed oxidation of 21-deoxycortisol. In vitro validation involves transfecting cell lines (e.g., LNCaP) with CYP17A1 and measuring metabolites using LC-MS/MS .

Advanced Research Questions

Q. How do conformational dynamics of this compound influence glucocorticoid receptor binding?

Methodological Answer: X-ray crystallography reveals that this compound adopts a semi-chair conformation in ring A, chair-like structures in rings B/C, and a twisted-boat conformation in ring D. The O3 atom’s position relative to the molecular plane (deviation: 0.004 Å) and hydrogen bonding between C17-OH and C3=O (2.81 Å) are critical for receptor interaction. Molecular docking simulations using SHELXS97/SHELXL97 software can model these interactions .

Q. How can contradictory activity data for this compound in enzyme assays be resolved?

Methodological Answer: Contradictions may arise from assay-specific conditions (e.g., pH, cofactors) or cross-reactivity in immunoassays. Validate findings using orthogonal methods:

Q. What challenges arise in crystallizing this compound for structural studies?

Methodological Answer: Challenges include solvent selection (ethanol yields stable crystals), temperature sensitivity (room-temperature crystallization preferred), and hydrogen-bond network optimization. Data collection via XDS software and refinement with SHELXL97 are used to resolve unit cell parameters (e.g., space group P21, Z=2). Hydrogen atoms are modeled in riding positions with C–H distances fixed at 0.93–0.98 Å .

Q. Why does this compound exhibit tissue-specific stability, and how can this be modeled in vitro?

Methodological Answer: Stability varies due to tissue-specific expression of 11β-HSD2. To model this:

- Use primary cell cultures (e.g., renal tubular cells) expressing 11β-HSD2.

- Quantify 21DE degradation via LC-MS/MS under hypoxia (mimicking placental conditions) or normoxia.

- Apply kinetic modeling (e.g., Michaelis-Menten) to predict metabolite turnover .

Data Presentation

Key Considerations for Experimental Design

- Biomarker specificity: Include 21DE:21DF ratios to distinguish CAH from stress-induced steroid fluctuations .

- Structural studies: Use DIAMOND or PLATON software for molecular graphics and hydrogen-bond analysis .

- Reproducibility: Adhere to PRISMA guidelines for systematic reviews of conflicting data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。